An In-depth Technical Guide to Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate
An In-depth Technical Guide to Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate
CAS Number: 898792-88-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a specialized aryl keto-ester with significant potential in synthetic organic chemistry and medicinal research. While specific peer-reviewed data on this exact molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into the strategic synthesis via Friedel-Crafts acylation, predict its spectral properties for analytical identification, and discuss its prospective utility in the landscape of drug discovery.
Introduction: The Significance of Aryl Keto-Esters in Modern Chemistry
Aryl ketones and their derivatives are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex molecules.[1] The presence of both a ketone and an ester functionality within the same molecule, as in Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, offers a rich platform for chemical transformations. This dual functionality allows for selective reactions at either end of the aliphatic chain, making such compounds highly valuable building blocks.
The aryl ketone moiety, in particular, is a well-established pharmacophore and a versatile synthetic handle. Its structural and electronic properties enable it to interact with biological targets, and it is a common feature in many pharmaceutical agents.[1] The long aliphatic chain of the octanoate portion of the molecule provides lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The 2,5-dimethylphenyl group offers a specific substitution pattern on the aromatic ring that can influence steric and electronic interactions with biological receptors.
This guide will provide a detailed exploration of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, from its logical synthesis to its analytical characterization and potential for further chemical exploration.
Synthesis Pathway: Friedel-Crafts Acylation
The most logical and efficient synthetic route to Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction.[2][3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent in the presence of a Lewis acid catalyst.[4]
The acylating agent required is the acid chloride of suberic acid monoethyl ester, which can be prepared from suberic acid.
Reaction Scheme:
Caption: Synthesis of the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[2][3]
Materials:
-
1,4-Dimethylbenzene (p-xylene)
-
Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
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Addition of Reactants: 1,4-Dimethylbenzene (1.0 equivalent) is added to the cooled suspension. Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.
Physicochemical and Spectral Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₆O₃ |
| Molecular Weight | 290.4 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 300 °C at 760 mmHg (Predicted) |
| Density | ~1.02 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water |
| InChI Key | AAMIHWIYLDGMHP-UHFFFAOYSA-N |
Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally similar compounds, including other ethyl oxooctanoates and substituted acetophenones.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester, the aliphatic chain, the aromatic protons, and the methyl groups on the phenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.1 | Multiplet | 3H | Aromatic protons |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.9 | Triplet | 2H | -CH₂ -C(=O)-Ar |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~2.2 | Triplet | 2H | -CH₂ -C(=O)O- |
| ~1.7 - 1.3 | Multiplet | 8H | -(CH₂ )₄- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Ketone Carbonyl (C =O) |
| ~173 | Ester Carbonyl (C =O)O |
| ~140 - 125 | Aromatic Carbons |
| ~60 | -O-CH₂ -CH₃ |
| ~38 | -CH₂ -C(=O)-Ar |
| ~34 | -CH₂ -C(=O)O- |
| ~29 - 24 | Aliphatic CH₂ groups |
| ~21 | Aromatic C H₃ |
| ~20 | Aromatic C H₃ |
| ~14 | -O-CH₂-CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2930 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester)[5][6] |
| ~1685 | C=O stretch (aryl ketone) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250, ~1100 | C-O stretch (ester)[5][6] |
3.2.4. Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 290 | [M]⁺ |
| 245 | [M - OCH₂CH₃]⁺ |
| 147 | [CH₃(CH₃)C₆H₃C=O]⁺ |
| 119 | [CH₃(CH₃)C₆H₃]⁺ |
Analytical Workflow
A robust analytical workflow is crucial for confirming the identity and purity of the synthesized Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.
Caption: A typical workflow for the synthesis and analysis of the target compound.
Potential Applications in Drug Discovery and Research
While specific biological activities of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate have not been reported, its structural features suggest several potential areas of application for researchers and drug development professionals.
-
Intermediate for Heterocyclic Synthesis: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.
-
Pro-drug Development: The ester functionality can be utilized in pro-drug strategies to improve the solubility, stability, or bioavailability of a parent drug molecule.
-
Fragment-Based Drug Discovery: The 2,5-dimethylphenyl ketone moiety can serve as a fragment for screening against various biological targets.
-
Exploration of Structure-Activity Relationships (SAR): This compound can be used as a scaffold to synthesize a library of related molecules with variations in the aliphatic chain and the aromatic substitution pattern to explore SAR in various therapeutic areas.
Safety and Handling
Although a specific Safety Data Sheet (SDS) for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is not widely available, general precautions for handling similar organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate represents a molecule of significant synthetic potential. This guide has provided a comprehensive technical overview, from a detailed synthesis protocol based on the robust Friedel-Crafts acylation to a predictive analysis of its spectral and physicochemical properties. The outlined analytical workflow provides a clear path for its characterization. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for the development of novel chemical entities. As with any chemical research, adherence to strict safety protocols is paramount. This guide serves as a foundational resource to enable the safe and effective synthesis and utilization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in the laboratory.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Alfa Aesar. (2011, June 1).
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.).
- Apollo Scientific. (n.d.).
- NOVEL. (2019, July 18).
- BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)
- Huseynova, P. (2026, January 12). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- NIST. (n.d.). Octanoic acid, ethyl ester. NIST WebBook.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- NIST. (n.d.). Octanoic acid, ethyl ester - Mass Spectrum. NIST WebBook.
- ChemExper. (n.d.). ETHYL 8-[4-(N,N-DIMETHYLAMINO)
- Sigma-Aldrich. (n.d.). ethyl 8-(2,5-dimethylphenyl)
- Sigma-Aldrich. (n.d.). ethyl 8-(2,5-dimethylphenyl)
- PubChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)
- ChemicalBook. (n.d.). ETHYL 8-(2-METHYLPHENYL)
- PubChem. (n.d.). 8,8-dimethyl-2-oxopyrano[6,5-f]chroman-9-yl (2Z)
- BenchChem. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)
- CymitQuimica. (n.d.). Ethyl 8-(2,5-dimethylphenyl)
- ChemicalBook. (n.d.). 898778-32-0(ETHYL 8-(4-ETHYLPHENYL)
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]

